Cas no 113841-90-0 (4-Isoxazolecarboxylicacid, 5-[1,1'-biphenyl]-2-yl-3-methyl-, ethyl ester)
113841-90-0 structure
Product Name:4-Isoxazolecarboxylicacid, 5-[1,1'-biphenyl]-2-yl-3-methyl-, ethyl ester
CAS-nummer:113841-90-0
MF:C19H17NO3
MW:307.343185186386
CID:130299
Update Time:2024-01-24
4-Isoxazolecarboxylicacid, 5-[1,1'-biphenyl]-2-yl-3-methyl-, ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
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- 4-Isoxazolecarboxylicacid, 5-[1,1'-biphenyl]-2-yl-3-methyl-, ethyl ester
- 4-Isoxazolecarboxylicacid,5-[1,1-biphenyl]-2-yl-3-methyl-,ethylester(9CI)
- 4-Isoxazolecarboxylic acid, 5-[1,1'-biphenyl]-2-yl-3-methyl-, ethyl ester
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- Inchi: 1S/C19H17NO3/c1-3-22-19(21)17-13(2)20-23-18(17)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3
- InChI-sleutel: PWHDXXSMDYTAQL-UHFFFAOYSA-N
- LACHT: O1C(C2=CC=CC=C2C2=CC=CC=C2)=C(C(OCC)=O)C(C)=N1
Berekende eigenschappen
- Exacte massa: 307.12091
- Monoisotopische massa: 307.121
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 5
- Complexiteit: 394
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 52.3A^2
Experimentele eigenschappen
- PSA: 52.33
4-Isoxazolecarboxylicacid, 5-[1,1'-biphenyl]-2-yl-3-methyl-, ethyl ester Gerelateerde literatuur
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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